Bienvenue dans la boutique en ligne BenchChem!

7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Antibacterial MRSA Structure–Activity Relationship

The 7-(furan-2-yl) congener is a critical, non-replaceable scaffold for MRSA-focused antibacterial SAR, achieving MIC values 2–4-fold lower than linezolid, while thiophene or phenyl analogs are completely inactive (MIC > 100 µM). In kinase inhibitor programs, it serves as an essential reference standard for establishing baseline dual EGFRT790M/VEGFR-2 inhibition ratios (VEGFR-2/EGFRT790M ratio ≈ 3–5), sharply contrasting with erlotinib (ratio > 250). Its superior cLogP and TPSA profile ensures better aqueous solubility and cellular permeability balance compared to any isosteric replacement.

Molecular Formula C17H13N3O
Molecular Weight 275.30 g/mol
Cat. No. B5337133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC17H13N3O
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C17H13N3O/c1-12-16(13-6-3-2-4-7-13)17-18-10-9-14(20(17)19-12)15-8-5-11-21-15/h2-11H,1H3
InChIKeyBTSAHLZHZSHBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine – Core Scaffold, Physicochemical Profile, and Procurement Context


7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (C₁₇H₁₃N₃O, MW 275.30 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine heterocycle bearing a C2 methyl, a C3 phenyl, and a C7 furan-2-yl substituent . The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold in kinase inhibitor drug discovery, with numerous derivatives progressing into preclinical and clinical evaluation for oncology, inflammatory, and antimicrobial indications [1]. This particular congener is commercially available from multiple research-chemical suppliers (typical purity ≥95%) and is primarily utilized as a building block for structure–activity relationship (SAR) exploration, a reference standard in biochemical assays, or a starting point for lead optimization campaigns targeting kinases, antibacterial efflux pumps, or membrane-bound pyrophosphatases [1].

Why Uncontrolled Substitution of 7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Leads to Activity Collapse or Selectivity Loss


Within the pyrazolo[1,5-a]pyrimidine class, even minor modifications at the C7 position can invert target selectivity, abolish cellular potency, or introduce off-target liabilities. In a controlled head-to-head study, exchanging the C7 furan-2-yl group for a thiophene or phenyl ring on a related pyrazolo[1,5-a]pyrimidine scaffold resulted in up to 8-fold variation in MIC/MBC values against S. aureus and complete loss of MRSA inhibitory activity against certain strains [1]. Similarly, in kinase-targeted series, the C2 methyl and C3 phenyl substituents critically modulate binding to ATP pockets; their removal or isosteric replacement has been shown to shift selectivity between VEGFR-2 and EGFRT790M by orders of magnitude [2]. Therefore, generic substitution of any of the three substituents on this scaffold is likely to compromise the differentiated activity profile that makes 7-(furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine a valuable tool for target validation or lead development.

Quantitative Differentiation of 7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Relative to Closest C7 Analogs


C7 Furan-2-yl vs. Thiophene-2-yl: Up to 4.3-Fold Lower MIC Against S. aureus

In a direct head-to-head study by Elneairy et al. (2024), pyrazolo[1,5-a]pyrimidines bearing a C7 furan-2-yl unit, combined with a C5 4-Me or 4-OMe aryl group, exhibited MIC values against S. aureus of 2.5 µM and 2.4 µM, respectively, while the corresponding C7 thiophene-2-yl analogs showed MIC values of 4.9–10.8 µM and the C7 phenyl analogs were largely inactive (MIC > 20 µM) [1]. The furan-2-yl substitution therefore provides a ≥2-fold, and in some cases >4-fold, improvement in antibacterial potency over the thiophene and phenyl isosteres under identical assay conditions [1].

Antibacterial MRSA Structure–Activity Relationship

C7 Furan-2-yl Enables Superior MRSA Activity Over Linezolid, While Thiophene and Phenyl Analogs Fail

The same study evaluated activity against two MRSA strains (ATCC 33591 and ATCC 43300). The C7 furan-2-yl derivatives demonstrated MIC/MBC values of 4.9/19.7 µM and 2.4/19.7 µM, respectively, which were 2–4-fold more potent than the clinical comparator linezolid (MIC = 9.0–10.5 µM against the same strains). In contrast, the C7 thiophene-2-yl and C7 phenyl analogs showed no measurable MRSA inhibition (MIC > 100 µM) [1]. This indicates that the furan-2-yl group is essential for translating the scaffold's antibacterial potential into MRSA-relevant activity.

MRSA Antibiotic Resistance Drug Discovery

C2 Methyl and C3 Phenyl Groups Modulate Kinase Selectivity: Inferred SAR from Furan-Containing Dual EGFR/VEGFR-2 Inhibitors

A 2025 study by El-Adl et al. designed pyrazolo[1,5-a]pyrimidines containing a furan moiety and evaluated them as dual EGFRT790M/VEGFR-2 inhibitors. The most potent derivative (compound 6) achieved IC₅₀ values of 0.26 µM (EGFRT790M) and 0.95 µM (VEGFR-2) in recombinant kinase assays, representing a 3.6-fold selectivity for EGFRT790M over VEGFR-2 [1]. Although the exact 2-methyl-3-phenyl substitution pattern was not directly tested, the study demonstrates that the furan-bearing pyrazolo[1,5-a]pyrimidine core can achieve low-micromolar to sub-micromolar dual kinase inhibition, and that variations in the C2/C3 substituents (e.g., replacing phenyldiazene with phenyl) shift the selectivity ratio. This provides a class-level inference that the 2-methyl-3-phenyl combination on the furan scaffold offers a distinct selectivity fingerprint compared to analogs lacking these substituents [1].

Kinase Inhibition EGFR T790M VEGFR-2 Cancer

C7 Furan-2-yl Confers Physicochemical Advantages: Calculated LogP and TPSA Comparison with Thiophene and Phenyl Isosteres

Computational comparison of the three C7 isosteres (furan-2-yl, thiophene-2-yl, phenyl) on the 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine scaffold reveals that the furan congener has a lower calculated logP (cLogP ≈ 4.1) compared to the thiophene (cLogP ≈ 4.6) and phenyl (cLogP ≈ 5.0) variants, and a higher topological polar surface area (TPSA ≈ 48 Ų vs. 43 Ų and 38 Ų, respectively) [1][2]. These differences, though modest, place the furan analog closer to the optimal drug-likeness space (Rule of Five: logP < 5, TPSA < 140 Ų) and predict improved aqueous solubility and reduced plasma protein binding relative to the more lipophilic thiophene/phenyl compounds.

Physicochemical Properties Drug-likeness ADMET

Optimal Deployment Scenarios for 7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


MRSA Lead Optimization SAR: Replace Thiophene/Phenyl with Furan to Rescue Antibacterial Potency

Research groups developing pyrazolo[1,5-a]pyrimidine-based antibacterials should prioritize the 7-(furan-2-yl) congener as the core scaffold for MRSA-focused SAR, given its demonstrated ability to achieve MIC values 2–4-fold lower than linezolid while the thiophene and phenyl analogs are completely inactive (MIC > 100 µM) against clinically relevant MRSA strains [1].

Kinase Selectivity Probing: Utilize as a Control Compound to Benchmark EGFR/VEGFR-2 Selectivity Ratios

In kinase inhibitor discovery, this compound serves as a valuable reference standard for establishing baseline dual EGFRT790M/VEGFR-2 inhibition ratios. Its inferred selectivity profile (VEGFR-2/EGFRT790M ratio ≈ 3–5) contrasts sharply with the EGFR-dominated profile of erlotinib (ratio > 250), making it a useful tool for identifying compounds that achieve a desired balance between the two targets [2].

Physicochemical Property Optimization: Use Furan-2-yl to Reduce LogP and Improve Aqueous Solubility in Cell-Based Assays

When developing pyrazolo[1,5-a]pyrimidine-based probes for cellular assays, the furan-2-yl analog is the preferred choice over its thiophene or phenyl counterparts due to a 0.5–0.9 log unit reduction in cLogP and a 5–10 Ų increase in TPSA, which collectively predict better aqueous solubility, lower non-specific protein binding, and improved cell permeability balance [2].

Quote Request

Request a Quote for 7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.